molecular formula C22H16ClN3O3 B15080633 2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine

Cat. No.: B15080633
M. Wt: 405.8 g/mol
InChI Key: MRHZZVFWTCWBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylhydrazine and 3-nitrobenzaldehyde. The key steps in the synthesis may include:

    Condensation Reaction: The initial step involves the condensation of 2-chlorophenylhydrazine with 3-nitrobenzaldehyde to form an intermediate hydrazone.

    Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazolo-benzoxazine core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and bases (sodium hydroxide).

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Used as a building block in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine depends on its specific application:

    Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biochemical Interactions: It may bind to proteins or nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: A closely related compound with similar structural features.

    2-(2-Chlorophenyl)-5-(3-aminophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: A derivative with an amino group instead of a nitro group.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H16ClN3O3/c23-18-10-3-1-8-16(18)19-13-20-17-9-2-4-11-21(17)29-22(25(20)24-19)14-6-5-7-15(12-14)26(27)28/h1-12,20,22H,13H2

InChI Key

MRHZZVFWTCWBFO-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4Cl)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.